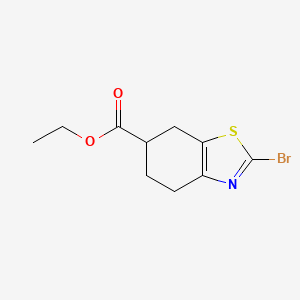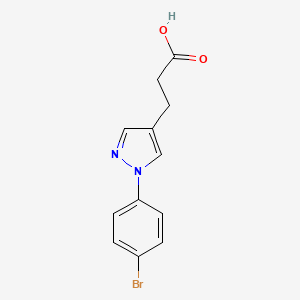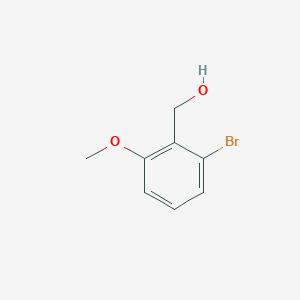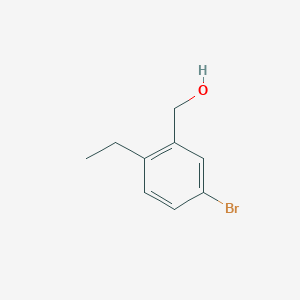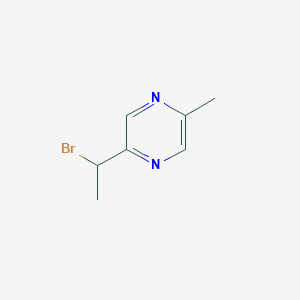
2-(1-溴乙基)-5-甲基吡嗪
描述
2-(1-broMoethyl)-5-Methylpyrazine, also known as 2-BMP, is a chemical compound belonging to the pyrazine family of heterocyclic compounds. Pyrazines are widely used in the food and beverage industries, as well as in the pharmaceutical and chemical industries. 2-BMP is a colorless, odorless, and slightly water-soluble compound. It is a synthetic compound that is used as a flavoring agent, fragrance enhancer, and preservative in many food products. It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
科学研究应用
缓蚀
2-(1-溴乙基)-5-甲基吡嗪衍生物在缓蚀研究中显示出潜力。研究表明,吡嗪化合物,包括具有溴乙基和甲基取代基的化合物,可以作为钢的有效缓蚀剂。这些化合物与金属表面相互作用形成保护层,防止在酸性环境中腐蚀。这些缓蚀剂的有效性已通过各种技术得到验证,包括失重测量、动电位极化曲线和电化学阻抗谱,证明了它们在保护金属免受腐蚀方面的潜力 (I. Obot & Z. Gasem, 2014; Sourav Kr 等,2014).
药物中间体
与 2-(1-溴乙基)-5-甲基吡嗪相关的化合物,例如 5-甲基吡嗪-2-羧酸,被认为是重要的药物中间体。这些物质在各种药物制剂的合成中至关重要,为开发新药和新疗法提供了途径。合成这些中间体的的方法包括化学、电化学和微生物方法,突出了吡嗪衍生物在药物研究中的多功能性和重要性 (Bai Jin-quan, 2013).
合成和表征
吡嗪衍生物(包括具有溴乙基和甲基的吡嗪衍生物)的合成和表征对于了解它们的性质和潜在应用至关重要。研究已经深入研究了使用各种方法合成此类化合物的过程,提供了对其化学、电子和物理性质的见解。这些研究不仅有助于吡嗪化学的基础知识,还为材料科学、电子学等领域的新应用打开了大门 (J. Jaung 等,1998).
绿色化学应用
开发包括 2-(1-溴乙基)-5-甲基吡嗪在内的吡嗪衍生物的环境友好合成方法是一个不断增长的兴趣领域。正在探索利用生物质衍生材料和绿色化学原理合成吡嗪化合物的方法。此类方法旨在减少化学合成的环境影响,符合可持续化学的目标 (Lei Song 等,2017).
抗菌活性
对包括与 2-(1-溴乙基)-5-甲基吡嗪相关的吡嗪衍生物的抗菌特性的研究显示出有希望的结果。已针对各种细菌菌株评估合成的化合物,揭示了潜在的抗菌活性。这为在开发新的抗菌剂中使用吡嗪衍生物开辟了可能性,为对抗抗生素耐药细菌做出了贡献 (P. Makhija, 2009).
作用机制
Target of Action
Bromoethyl compounds are generally known to interact with various biological targets, including proteins and nucleic acids . The specific role of these targets would depend on their function within the biological system.
Mode of Action
The mode of action of 2-(1-bromoethyl)-5-Methylpyrazine is likely to involve a nucleophilic substitution reaction (S_N2), given its structural similarity to other bromoethyl compounds . In an S_N2 reaction, the bromine atom serves as a leaving group, allowing the compound to interact with its targets . The exact changes resulting from this interaction would depend on the specific target and the biochemical context.
Biochemical Pathways
For instance, they may interfere with the normal function of proteins or nucleic acids, leading to downstream effects on cellular processes .
Pharmacokinetics
Bromoethyl compounds are generally lipophilic, which may influence their absorption and distribution within the body . The metabolism and excretion of these compounds would depend on various factors, including their chemical structure and the specific metabolic pathways present in the organism.
Result of Action
These effects could include alterations in protein function, disruption of nucleic acid integrity, and potential impacts on cell viability .
Action Environment
The action, efficacy, and stability of 2-(1-bromoethyl)-5-Methylpyrazine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is present .
属性
IUPAC Name |
2-(1-bromoethyl)-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-10-7(4-9-5)6(2)8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMXLUDDAULCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289020 | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91920-66-0 | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91920-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-(1-bromoethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-bromoethyl)-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



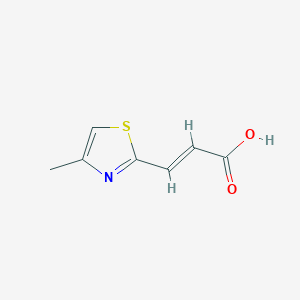


![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
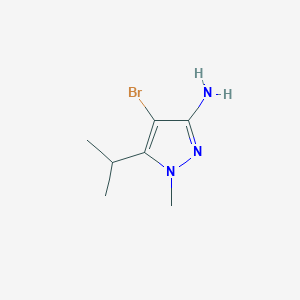


![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
